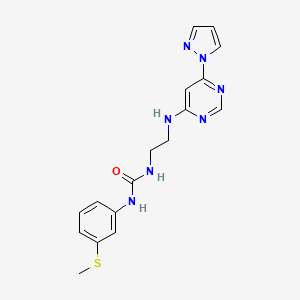
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 307525-88-8. It has a molecular weight of 276.34 and its IUPAC name is ethyl 1-(anilinocarbonyl)-4-piperidinecarboxylate . The compound is a solid with a melting point of 112 .
Molecular Structure Analysis
The InChI Code for Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19) . This indicates that the compound has a piperidine ring, an ethyl ester group, and a phenylcarbamoyl group. Physical And Chemical Properties Analysis
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a solid with a melting point of 112 . Its molecular weight is 276.34 . The compound’s InChI key is SYBPTVGCYYCIRZ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate and its analogues have been studied for their crystal structures, providing insights into their chemical behavior and potential applications. Mambourg et al. (2021) examined the crystal structures of two analogues as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), revealing different crystal packings despite their structural similarities. A polymorph risk assessment was also conducted to analyze interactions in the second compound (Mambourg et al., 2021).
Antituberculosis Activity Research conducted by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for their potential as novel Mycobacterium tuberculosis GyrB inhibitors. The study highlighted a particular compound from the series for its promising antituberculosis activity and low cytotoxicity, indicating the potential medical applications of these analogues (Jeankumar et al., 2013).
Anticancer Properties Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate derivatives have been synthesized and evaluated as anticancer agents. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and assessed their anticancer potential. Some of the synthesized compounds demonstrated strong anticancer activities, suggesting their relevance in the development of new therapeutic agents (Rehman et al., 2018).
Enzyme Inhibition Activities Khalid et al. (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives from ethyl piperidine-4-carboxylate. These compounds were evaluated for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies were also performed to understand their binding interactions with human proteins, indicating the potential of these compounds as enzyme inhibitors (Khalid et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as procedures to follow in case of exposure .
Eigenschaften
IUPAC Name |
ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBPTVGCYYCIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2576199.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2576203.png)


![2-(1H-indol-3-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2576206.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)
![Methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2576209.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)


![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)

